molecular formula C12H19Br B562675 1-Bromo-3,5-dimethyladamantane-d6 CAS No. 1189429-92-2

1-Bromo-3,5-dimethyladamantane-d6

Cat. No. B562675
CAS RN: 1189429-92-2
M. Wt: 249.225
InChI Key: QUCXLVDIVQWYJR-WFGJKAKNSA-N
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Description

1-Bromo-3,5-dimethyladamantane is a compound useful in organic synthesis . It is a clear colorless oil .


Synthesis Analysis

1-Bromo-3,5-dimethyladamantane is synthesized by heating 1,3-dimethyl adamantane and HBr in AcOH for 12 hours at 50-55° C .


Molecular Structure Analysis

The molecular formula of 1-Bromo-3,5-dimethyladamantane is C12H19Br . The compound crystallizes into the orthorhombic system with space group P2 1 2 1 2 1 symmetry .


Chemical Reactions Analysis

1-Bromo-3,5-dimethyladamantane was used in the one-pot synthesis of 1,3-dicarbonyl adamantanes . It was also used in the synthesis of 3,5-dimethyladamantan-1-ol .


Physical And Chemical Properties Analysis

1-Bromo-3,5-dimethyladamantane is a clear colorless oil . It has a molecular weight of 243.18 g/mol .

Scientific Research Applications

Amidation Catalysis

1-Bromo-3,5-dimethyladamantane-d6 has been used in the amidation process catalyzed with manganese compounds and complexes . This process is significant in the field of organic chemistry, as amidation is a key step in the synthesis of many organic compounds.

Synthesis of 1,3-Dicarbonyl Adamantanes

This compound has been utilized in the one-pot synthesis of 1,3-dicarbonyl adamantanes . Adamantanes are a class of compounds that have applications in medicinal chemistry, materials science, and other fields.

Synthesis of 3,5-Dimethyladamantan-1-ol

1-Bromo-3,5-dimethyladamantane-d6 has also been used in the synthesis of 3,5-dimethyladamantan-1-ol . This compound is a derivative of adamantane and has potential applications in various areas of research.

properties

IUPAC Name

1-bromo-3,5-bis(trideuteriomethyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCXLVDIVQWYJR-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)Br)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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